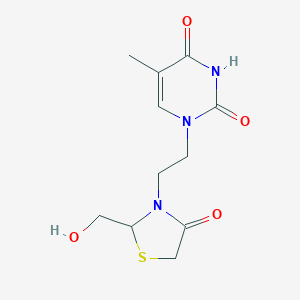

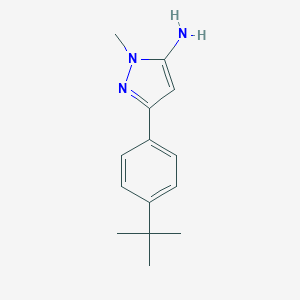

3-(4-叔丁基苯基)-1-甲基-1H-吡唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives similar to 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine involves various strategies, including one-pot synthesis methods. For example, an efficient one-pot two-step synthesis method has been reported for creating a closely related compound, showcasing operational ease and a good yield without the need for intermediate purification steps (Becerra, Rojas, & Castillo, 2021). Another approach involves palladium-catalyzed Suzuki reactions for synthesizing complex intermediates crucial for targeted molecular frameworks (Zhang et al., 2022).

Molecular Structure Analysis

X-ray crystallography and density functional theory (DFT) calculations provide insights into the molecular structure of pyrazole derivatives. The molecular and supramolecular structures are often analyzed using single crystal X-ray diffraction (SC-XRD), revealing intricate details about geometry optimization, vibrational frequencies, and nuclear magnetic resonance (Cuenú et al., 2017). These studies help in understanding the stability and electronic properties of such compounds.

Chemical Reactions and Properties

The reactivity and chemical properties of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine derivatives are explored through various reactions, including acylation, which leads to the formation of amides when reacting with carboxylic acids chlorides (Mironovich & Shcherbinin, 2014). The presence of tert-butyl groups can serve as protective groups in pyrazole synthesis, facilitating the preparation and use of pyrazole derivatives in more complex chemical syntheses (Pollock & Cole, 2014).

Physical Properties Analysis

The physical properties, including the crystal structure and hydrogen bonding patterns, of pyrazole derivatives are crucial for understanding their stability and potential applications. Studies have shown that molecules like 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine can form hydrogen-bonded chains and aggregates, influencing their solubility and crystallinity (Abonía et al., 2007).

Chemical Properties Analysis

Chemical properties such as reactivity towards various agents, electron donor capacity, and nonlinear optical properties are key aspects of pyrazole derivatives. For instance, derivatives exhibit considerable electron donor groups and show potential for nonlinear optical applications due to their stable molecular structure and intramolecular charge transfer capabilities (Tamer et al., 2016).

科学研究应用

杂环化学和合成应用

吡唑啉衍生物以其在杂环化学中的多功能应用而闻名,作为合成各种杂环化合物的特权支架。例如,由于吡唑啉衍生物能够在温和条件下经历各种化学转化,因此已经利用吡唑啉衍生物的反应性合成了诸如吡唑咪唑啉、噻唑、螺环吡啶等杂环化合物(Gomaa & Ali, 2020)。这突显了“3-(4-叔丁基苯基)-1-甲基-1H-吡唑-5-胺”作为构建多样杂环骨架的潜力,可能导致发现具有重要生物学或材料科学应用的新化合物。

抗癌研究

合成和修饰吡唑啉衍生物以开发新的抗癌药物突显了这类化合物在药物化学中的重要性。最近的更新显示,已经探索了各种合成策略用于吡唑啉衍生物,以展示其在抗癌活性方面的深远生物效应,尤其是在抗癌活性(Ray et al., 2022)。在类似的背景下探索“3-(4-叔丁基苯基)-1-甲基-1H-吡唑-5-胺”可能会导致新的治疗剂的发现,鉴于其与吡唑啉衍生物的结构相似性。

催化和材料科学

在催化和材料科学领域,与“3-(4-叔丁基苯基)-1-甲基-1H-吡唑-5-胺”结构相关的化合物已经在合成复杂杂环骨架中找到应用。例如,在合成吡喃吡嘧啶支架中使用混合催化剂展示了这类化合物在促进新材料和催化剂的发展中的作用,这些材料和催化剂在制药和工业化学中具有广泛应用(Parmar, Vala, & Patel, 2023)。这表明了利用“3-(4-叔丁基苯基)-1-甲基-1H-吡唑-5-胺”开发性能和选择性增强的新催化系统或材料的潜在研究途径。

环境应用

研究合成酚类抗氧化剂在环境科学中提供了一个有趣的角度,特别是在去除持久性污染物的背景下。尽管不直接相关,但酚类化合物的结构特征表明,“3-(4-叔丁基苯基)-1-甲基-1H-吡唑-5-胺”等衍生物可能被探索其在环境修复中的潜在用途,特别是在水和土壤中吸附和去除污染物(Liu & Mabury, 2020)。

未来方向

属性

IUPAC Name |

5-(4-tert-butylphenyl)-2-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c1-14(2,3)11-7-5-10(6-8-11)12-9-13(15)17(4)16-12/h5-9H,15H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLSIEYNHCORPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NN(C(=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370660 |

Source

|

| Record name | 3-(4-tert-Butylphenyl)-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175137-47-0 |

Source

|

| Record name | 3-(4-tert-Butylphenyl)-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Phenyl-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B62690.png)

![4-([2,2':6',2''-Terpyridin]-4'-yl)aniline](/img/structure/B62703.png)